MFCD11890429

Description

However, based on analogous MDL-numbered compounds in the literature (e.g., CAS 1046861-20-4, MDL: MFCD13195646), it can be inferred that MFCD11890429 likely belongs to the class of halogenated arylboronic acids or heterocyclic aromatic compounds. Such compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications . Key properties of structurally related compounds include moderate aqueous solubility (e.g., 0.24 mg/ml), lipophilicity (logP ~2.15 via XLOGP3), and bioactivity profiles compatible with drug discovery pipelines .

Properties

IUPAC Name |

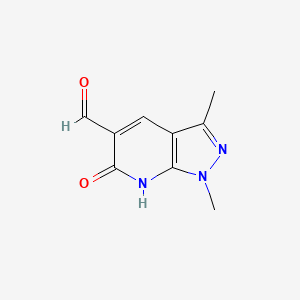

1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-7-3-6(4-13)9(14)10-8(7)12(2)11-5/h3-4H,1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYXYUIVINOSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C(=O)N2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11890429 typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and oxidation, to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

MFCD11890429 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted pyrazolopyridine derivatives depending on the reagents used.

Scientific Research Applications

MFCD11890429 has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of MFCD11890429 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical logP values, suggesting similar membrane permeability and pharmacokinetic behavior .

- Bioavailability : Both compounds exhibit low bioavailability (0.55), likely due to high polarity (TPSA ~40.46 Ų) limiting passive diffusion .

- Divergence in Halogenation : 5-Bromo-4,6-dichloropyrimidine (CAS 68797-61-5) has higher halogen density, enhancing electrophilic reactivity but reducing solubility compared to arylboronic acids .

Key Observations :

- Catalyst Efficiency : Pd(dppf)Cl₂ is a versatile catalyst for arylboronic acid synthesis, achieving high yields (~85%) under mild conditions .

- Green Chemistry : this compound’s synthesis aligns with sustainable practices (aqueous/organic solvent systems), whereas halogenation of pyrimidines often requires hazardous reagents (e.g., Br₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.